

# Kitasamycin tartrate CAS number and chemical properties

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## Compound of Interest

Compound Name: *Kitasamycin tartrate*

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## Kitasamycin Tartrate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides an in-depth overview of **Kitasamycin Tartrate**, a macrolide antibiotic complex produced by *Streptomyces kitasatoensis*. It covers the essential chemical and physical properties, its mechanism of action, and detailed experimental protocols for its analysis. This document is intended to serve as a critical resource for professionals in pharmaceutical research and development.

### Introduction

Kitasamycin is a macrolide antibiotic effective against a wide spectrum of pathogens, particularly Gram-positive bacteria.<sup>[1]</sup> It is not a single compound but a mixture of several structurally related components, primarily various leucomycins. The tartrate salt of Kitasamycin enhances its stability and solubility.<sup>[2]</sup> This guide focuses on **Kitasamycin Tartrate**, providing key technical data and methodologies relevant to its study and application.

### Chemical and Physical Properties

**Kitasamycin Tartrate** is a white to light yellowish-white powder.<sup>[2]</sup> Its potency is determined based on the amount of leucomycin A5, a major active component.<sup>[2]</sup> While it is a mixture, key properties are summarized below.

CAS Number: 37280-56-1<sup>[3]</sup>

**Table 1: Chemical Properties of Kitasamycin Tartrate**

Property	Value	Source(s)
Molecular Formula	C <sub>40</sub> H <sub>67</sub> NO <sub>18</sub> (Representative)	[3]
Molecular Weight	849.96 g/mol (Representative)	[3]
Appearance	White to light yellowish-white powder	[2]
Solubility	Water: Very soluble (>30 mg/mL) Methanol: Very soluble Ethanol (99.5%): Very soluble DMSO: Soluble	[2][4]
pH	3.0 - 5.0 (3% w/v aqueous solution)	[2]
pKa	Data not readily available in scientific literature.	

Note: The Molecular Formula and Weight are representative of a major component's tartrate salt. Kitasamycin itself is a mixture of related compounds.

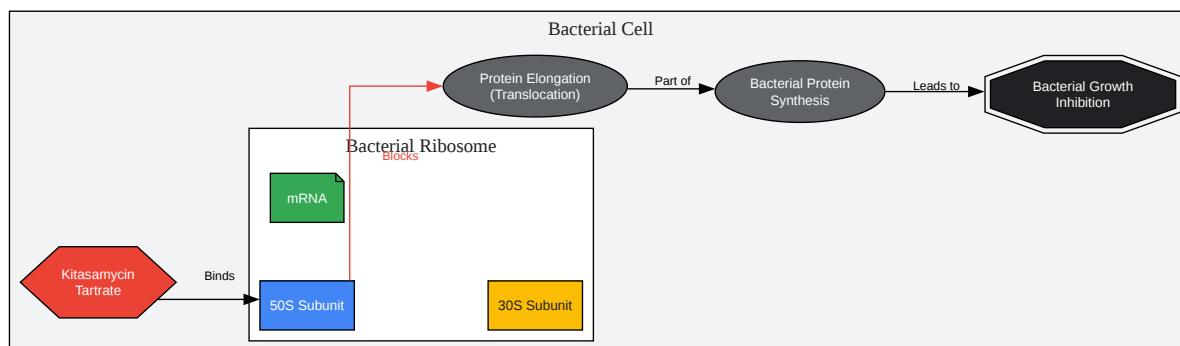
## Mechanism of Action

**Kitasamycin Tartrate** exerts its bacteriostatic effect by inhibiting protein synthesis in susceptible bacteria. Like other macrolide antibiotics, it targets the bacterial ribosome.

- Binding to the 50S Ribosomal Subunit: Kitasamycin specifically binds to the 50S subunit of the bacterial ribosome.

- Interference with Translocation: This binding event physically obstructs the exit tunnel through which the nascent polypeptide chain emerges and interferes with the translocation step of protein elongation.
- Inhibition of Protein Synthesis: By preventing the ribosome from moving along the mRNA, the synthesis of essential bacterial proteins is halted.
- Bacterial Growth Inhibition: The inability to produce vital proteins leads to the cessation of bacterial growth and replication.

The following diagram illustrates this signaling pathway.



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Mechanism of **Kitasamycin Tartrate** action on bacterial ribosome.

## Experimental Protocols

Accurate analysis of **Kitasamycin Tartrate** is crucial for quality control and research. The following are detailed methodologies for its quantification and identification.

# High-Performance Liquid Chromatography (HPLC) for Content Ratio

This method is used to determine the content ratio of the active principles in **Kitasamycin Tartrate**.<sup>[2]</sup>

## A. Chromatographic Conditions:

- Column: Octylsilanized silica gel for liquid chromatography (5  $\mu$ m particle diameter), 4.0 mm internal diameter x 15 cm length.
- Column Temperature: Constant at approximately 40°C.
- Mobile Phase:
  - Prepare a solution of ammonium acetate (77 g in 5000 mL water).
  - Adjust the pH to 5.5 using diluted phosphoric acid (1 in 150).
  - Mix 370 mL of this pH-adjusted solution with 580 mL of methanol and 50 mL of acetonitrile.
- Flow Rate: Adjust so that the retention time of leucomycin A5 is approximately 8 minutes.
- Detector: Ultraviolet absorption photometer set at a wavelength of 232 nm.
- Measurement Span: Approximately 3 times the retention time of leucomycin A5.

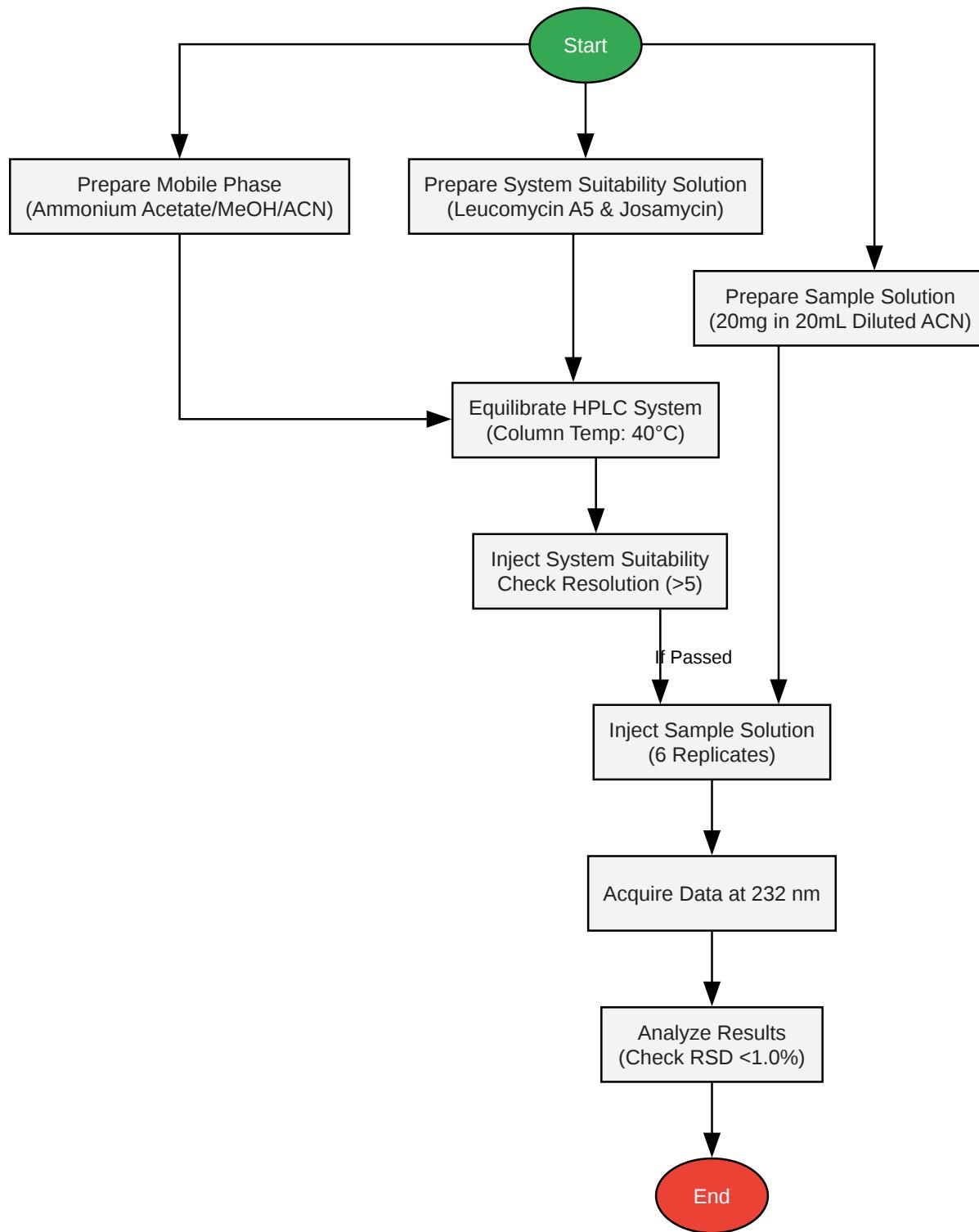
## B. System Suitability:

- Resolution: Prepare a solution containing ~1 mg/mL each of Leucomycin A5 RS and Josamycin RS in diluted acetonitrile (1 in 2). The resolution between the leucomycin A5 and josamycin peaks should be not less than 5.
- Repeatability: When the test is repeated 6 times with the sample solution, the relative standard deviation (RSD) of the peak area of leucomycin A5 should be not more than 1.0%.

## C. Sample Preparation:

- Accurately weigh 20 mg of **Kitasamycin Tartrate**.
- Dissolve in diluted acetonitrile (1 in 2) to make a final volume of 20 mL.

The following diagram outlines the experimental workflow for HPLC analysis.

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Experimental workflow for HPLC analysis of **Kitasamycin Tartrate**.

## Microbial Assay for Potency (Cylinder-Plate Method)

This bioassay determines the antimicrobial potency of **Kitasamycin Tartrate**.[\[2\]](#)

### A. Materials:

- Test Organism: *Bacillus subtilis* ATCC 6633.
- Culture Medium:
  - Peptone: 5.0 g
  - Meat extract: 3.0 g
  - Agar: 15.0 g
  - Water: 1000 mL
  - Adjust pH so that it is between 7.8 and 8.0 after sterilization.
- Standard Solution:
  - Accurately weigh an amount of Leucomycin A5 Reference Standard (RS) equivalent to about 30 mg (potency).
  - Dissolve in 10 mL of methanol and add water to make exactly 100 mL (Standard Stock Solution). Store at  $\leq 5^{\circ}\text{C}$  and use within 3 days.
  - Before use, dilute the stock solution with a phosphate buffer (pH 8.0) to final concentrations of 30  $\mu\text{g/mL}$  (high concentration) and 7.5  $\mu\text{g/mL}$  (low concentration).
- Sample Solution:
  - Accurately weigh an amount of **Kitasamycin Tartrate** equivalent to about 30 mg (potency).
  - Dissolve in water to make exactly 100 mL.

- Dilute this solution with a phosphate buffer (pH 8.0) to final concentrations of 30 µg/mL (high concentration) and 7.5 µg/mL (low concentration).

#### B. Procedure:

- Prepare agar plates inoculated with the test organism, *Bacillus subtilis*.
- Place sterile stainless steel cylinders onto the surface of the agar.
- Fill the cylinders with the high and low concentrations of the standard and sample solutions.
- Incubate the plates under appropriate conditions (e.g., 32-37°C for 16-20 hours).
- Measure the diameter of the zones of inhibition around each cylinder.
- Calculate the potency of the sample by comparing the size of its inhibition zones to those produced by the standard solutions.

## Conclusion

**Kitasamycin Tartrate** remains a significant macrolide antibiotic with important applications. This guide provides foundational technical information for researchers, including its physicochemical properties and validated analytical methods. The detailed protocols for HPLC and microbial assays offer standardized approaches for quality control and further investigation of this complex antibiotic.

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